(E)-3-[[[(2-Carboxyethyl)thio][3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]thio]propanoicAcid1-MethylEster
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Overview
Description
(E)-3-[[[(2-Carboxyethyl)thio][3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]thio]propanoicAcid1-MethylEster is a complex organic compound characterized by its unique structure, which includes a quinoline moiety and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[[[(2-Carboxyethyl)thio][3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]thio]propanoicAcid1-MethylEster typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the thioether linkage and the carboxyethyl group. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[[[(2-Carboxyethyl)thio][3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]thio]propanoicAcid1-MethylEster undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline moiety can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The chloro group on the quinoline ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as primary amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoline derivatives, and various substituted quinoline compounds
Scientific Research Applications
(E)-3-[[[(2-Carboxyethyl)thio][3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]thio]propanoicAcid1-MethylEster has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-[[[(2-Carboxyethyl)thio][3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]thio]propanoicAcid1-MethylEster involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The thioether linkage may also interact with cellular proteins, affecting their function and stability. These interactions can lead to various biological effects, including inhibition of cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **(E)-3-[[[(2-Carboxyethyl)thio][3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]thio]propanoicAcid
- **(E)-3-[[[(2-Carboxyethyl)thio][3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]thio]propanoicAcid1-EthylEster
Uniqueness
(E)-3-[[[(2-Carboxyethyl)thio][3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]thio]propanoicAcid1-MethylEster is unique due to its specific combination of functional groups and structural features. The presence of the quinoline moiety and the thioether linkage imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-(3-methoxy-3-oxopropyl)sulfanylmethyl]sulfanylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClNO4S2/c1-31-24(30)12-14-33-25(32-13-11-23(28)29)19-4-2-3-17(15-19)5-9-21-10-7-18-6-8-20(26)16-22(18)27-21/h2-10,15-16,25H,11-14H2,1H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNFCFISWSRFDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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